6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-ETHOXYPHENYL)-N-(2-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-N-(2-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-4H-1,2,4-triazole-5-thiol with 3-phenyl-2-propynal under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the triazolothiadiazine ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenyl groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-ETHOXYPHENYL)-N-(2-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral agent, particularly against influenza A virus.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-ETHOXYPHENYL)-N-(2-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, altering its secondary structure and hindering its catalytic activity . This results in a decrease in postprandial blood glucose levels.
Comparison with Similar Compounds
Similar compounds include:
- 6-(4-CHLOROPHENYL)-3-(1-PHENOXYETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 7H-1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-ACETIC ACID, 3-(3,5-DIMETHOXYPHENYL-4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-
These compounds share the triazolothiadiazine core structure but differ in their substituents, which can significantly affect their biological activity and applications
Properties
Molecular Formula |
C22H24FN5O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24FN5O2S/c1-3-7-18-25-26-22-28(18)27-19(14-10-12-15(13-11-14)30-4-2)20(31-22)21(29)24-17-9-6-5-8-16(17)23/h5-6,8-13,19-20,27H,3-4,7H2,1-2H3,(H,24,29) |
InChI Key |
GMUASSSSLOKKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.